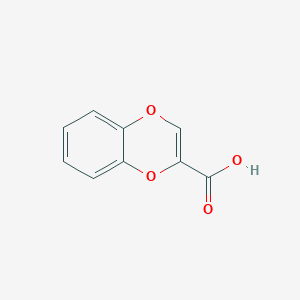

1,4-Benzodioxin-2-carboxylic acid

Beschreibung

Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Heterocyclic Chemistry

The 1,4-benzodioxane motif is a prominent heterocyclic scaffold that has garnered significant attention in medicinal and organic chemistry. researchgate.netnih.gov Its structure, featuring a benzene (B151609) ring fused to a dioxane ring, provides a versatile and somewhat rigid framework that is a key component in a wide array of biologically active compounds. researchgate.netnih.gov This scaffold is found in numerous natural products, particularly lignans, which exhibit a diverse range of biological activities. researchgate.netrsc.org

The significance of the 1,4-benzodioxane scaffold is underscored by its presence in various therapeutic agents and investigational drugs. unimi.it Its structural features, especially the potential for chirality at the C2 position of the dioxane ring, allow for specific interactions with biological targets. researchgate.netmdpi.com This has led to its extensive use in the design of compounds targeting a variety of receptors and enzymes. researchgate.netunimi.it The substitution pattern on both the benzene and dioxane rings can be readily modified, enabling the fine-tuning of pharmacological properties and selectivity for specific biological targets. mdpi.comresearchgate.net

Role of 1,4-Benzodioxin-2-carboxylic Acid as a Versatile Synthetic Intermediate

This compound stands out as a crucial and versatile synthetic intermediate in the preparation of more complex molecules built upon the 1,4-benzodioxane framework. researchgate.netmdpi.com Its structure, containing a carboxylic acid group attached to the unsaturated dioxin ring, provides a reactive handle for a variety of chemical transformations. mdpi.com

The carboxylic acid functionality can be readily converted into other functional groups, such as esters, amides, and alcohols, which are themselves valuable precursors for further synthetic manipulations. researchgate.netresearchgate.net Furthermore, the double bond in the dioxin ring offers a site for reactions like addition and cycloaddition, expanding the synthetic possibilities. mdpi.com For instance, the double bond allows for regioselective metalation, enabling the introduction of substituents at the C3 position. mdpi.comresearchgate.net This versatility makes this compound a key building block for creating a diverse library of 2,3-disubstituted 1,4-benzodioxane derivatives with potential biological activities. mdpi.comresearchgate.net

The chiral nature of the corresponding saturated compound, 1,4-benzodioxane-2-carboxylic acid, further enhances its utility. smolecule.comchemimpex.com The separated enantiomers of this acid are critical starting materials for the synthesis of enantiomerically pure pharmaceuticals, where one enantiomer often exhibits significantly higher therapeutic efficacy. researchgate.netchemicalbook.com

Overview of Academic Research Trajectories for the Compound

Academic research on this compound and its derivatives has followed several key trajectories, primarily driven by its potential in medicinal chemistry and as a synthetic tool.

One major research focus has been the development of efficient synthetic methods for the preparation of this compound and its derivatives. This includes the exploration of various starting materials and reaction conditions to improve yields and stereoselectivity. mdpi.comresearchgate.net Researchers have investigated both chemical and enzymatic methods for the resolution of racemic mixtures of the saturated analogue, 1,4-benzodioxane-2-carboxylic acid, to obtain the desired enantiomers in high purity. researchgate.net

Another significant area of investigation revolves around the use of this compound as a scaffold for the synthesis of novel bioactive molecules. nih.govunimi.it Scientists have designed and synthesized a multitude of derivatives with modifications on both the carboxylic acid group and the benzodioxin ring system. mdpi.comscirp.org These compounds have been evaluated for a wide range of biological activities, including their potential as anticancer agents, antagonists for adrenergic and serotoninergic receptors, and antibacterial agents. nih.govunimi.itresearchgate.net

Furthermore, research has delved into the structure-activity relationships (SAR) of compounds derived from this compound. researchgate.net By systematically altering the structure of the molecule and assessing the impact on its biological activity, researchers aim to identify the key structural features responsible for its therapeutic effects. This knowledge is crucial for the rational design of more potent and selective drug candidates. unimi.itresearchgate.net

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol nih.govottokemi.com |

| Appearance | White to off-white crystalline powder chemimpex.comottokemi.com |

| Melting Point | 96 - 99 °C chemimpex.com or 122-126 °C ottokemi.com |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid nih.gov |

| CAS Number | 3663-80-7 (racemic) ottokemi.com, 70918-53-5 ((R)-enantiomer) chemimpex.comchemicalbook.comnih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTKCPXNSAQNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440677 | |

| Record name | 1,4-Benzodioxin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67471-01-6 | |

| Record name | 1,4-Benzodioxin-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Enantiomeric Resolution in 1,4 Benzodioxin 2 Carboxylic Acid Synthesis

Chirality of the 1,4-Benzodioxin-2-carboxylic Acid Scaffold

The this compound molecule possesses a chiral center at the C2 position of the dioxane ring. mdpi.comresearchgate.net This chirality is a crucial determinant of the biological activity of its derivatives. mdpi.com For instance, the (S)-enantiomer of doxazosin, a drug synthesized from this compound, is reported to be more potent than the racemic mixture. researchgate.net The 1,4-benzodioxane (B1196944) framework is a key structural feature in various therapeutic agents, and the specific substitution at the C2 position, which results in chirality, often leads to significant differences in the pharmacological effects between enantiomers. mdpi.comresearchgate.net

The general structure of this compound is shown below, with the chiral center indicated by an asterisk.

Diastereoselective Resolution Techniques

Chiral Auxiliary-Mediated Crystallization with Arylethylamines

A widely employed method for resolving racemic this compound is through diastereoselective crystallization. This technique involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the molecule to control the stereochemical outcome. wikipedia.org In this context, chiral arylethylamines are commonly used as resolving agents. researchgate.net The carboxylic acid is reacted with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.org

One approach involves the formation of diastereomeric amides by reacting the racemic acid with an enantiomerically pure amine, such as (S)-1-phenylethylamine. mdpi.comunimi.it The resulting diastereomeric amides can then be separated by chromatography, and subsequent hydrolysis yields the enantiomerically pure carboxylic acids. unimi.it This method has been successfully applied to the resolution of similar scaffolds like 1,4-benzoxathian-2-carboxylic acid. unimi.itnih.gov

The efficiency of diastereoselective crystallization can be significantly influenced by the structure of the chiral resolving agent. Research has shown that para-substituted 1-phenylethylamines can be highly effective in the resolution of (±)-1,4-benzodioxin-2-carboxylic acid. researchgate.net

A study investigating the use of eight different (S)-1-arylethylamines revealed that (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine were particularly effective. researchgate.net The diastereomeric salts formed with these amines showed large differences in melting points and solubilities in alcohol solvents, which are key factors for successful resolution. researchgate.net In contrast, the unsubstituted 1-phenylethylamine (B125046) was found to be ineffective for this resolution. researchgate.net

The success of these resolutions is supported by Differential Scanning Calorimetry (DSC) evidence, which indicated that the diastereomeric systems form a eutectic mixture with a high content of the more soluble salt. researchgate.net This allows for the efficient separation of the less soluble diastereomer through crystallization.

Table 1: Comparison of Resolving Agents for (±)-1,4-Benzodioxin-2-carboxylic Acid

| Resolving Agent | Efficacy | Reference |

|---|---|---|

| (S)-1-phenylethylamine | Ineffective | researchgate.net |

| (S)-1-(p-nitrophenyl)ethylamine | Highly Effective | researchgate.net |

Preferential Crystallization of Racemic Mixtures

Preferential crystallization is another technique that can be applied to separate enantiomers. This method relies on the ability of a racemic solution or melt to crystallize as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. By seeding a supersaturated racemic solution with a crystal of one enantiomer, it is possible to induce the crystallization of that enantiomer preferentially. libretexts.org While this method has been successful in some cases, it is not as commonly used for this compound as diastereoselective crystallization.

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of enantiomerically pure compounds. nih.gov Enzymes, due to their inherent chirality, can catalyze reactions with high enantioselectivity.

Enzymatic Kinetic Resolution of Esters

Enzymatic kinetic resolution is a widely used biocatalytic method for separating enantiomers. nih.gov This process involves the use of an enzyme, typically a lipase (B570770) or esterase, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov

In the case of this compound, the kinetic resolution of its racemic esters has been extensively studied. For instance, lipase from Candida antarctica B (CALB) has been shown to effectively catalyze the enantioselective hydrolysis or transesterification of esters of this compound. researchgate.netrsc.org

One study demonstrated the lipase-catalyzed transesterification of racemic this compound with ethyl acetate. researchgate.net The lipase showed a high enantioselectivity towards the (S)-enantiomer, resulting in the production of the (S)-ester with high enantiomeric excess (>95%) and a chemical yield of 50%. researchgate.net The enantiomeric ratio (E), a measure of the enzyme's selectivity, was found to be 160. researchgate.net

Table 2: Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxin-2-carboxylic Acid Ester

| Enzyme | Reaction Type | Selectivity | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Transesterification | High for (S)-enantiomer | (S)-ester | >95% | researchgate.net |

Furthermore, protein engineering has been employed to improve the efficiency of these biocatalysts. By creating mutant libraries of CALB, researchers have identified mutants with enhanced catalytic activity and enantioselectivity for the hydrolysis of 1,4-benzodioxane-2-carboxylic acid methyl ester. rsc.org The mutant A225F/T103A, for example, achieved an enantiomeric excess of the substrate (e.e.s) of 97% and an enantiomeric ratio (E) of 278 under optimized conditions. rsc.org The reaction conditions, such as temperature and the presence of co-solvents, were found to significantly impact the resolution efficiency. rsc.org

Amidases for Enantioselective Hydrolysis of Carboxyamides

Amidases are enzymes that catalyze the hydrolysis of amides to the corresponding carboxylic acids and ammonia. These enzymes have shown great potential in the kinetic resolution of racemic amides due to their often high enantioselectivity. nih.govresearchgate.net The use of amidases from microorganisms, particularly from the genus Rhodococcus, has been a focal point of research for the production of enantiomerically pure carboxylic acids. nih.govnih.gov

While direct studies on the enantioselective hydrolysis of 1,4-benzodioxin-2-carboxamide are not extensively documented, the principle has been demonstrated with structurally related and other chiral amides. For example, an enantioselective amidase from Rhodococcus erythropolis MP50 has been purified and shown to effectively resolve racemic 2-arylpropionamides, such as the amides of naproxen (B1676952) and ketoprofen. nih.gov This enzyme converts the racemic amide to the corresponding (S)-acid with an enantiomeric excess of over 99% at nearly 50% conversion. nih.gov

The two-enzyme system found in many Rhodococcus strains, consisting of a nitrile hydratase and an amidase, allows for the conversion of nitriles directly to chiral carboxylic acids. nih.govmanchester.ac.uk While the nitrile hydratase typically exhibits low stereoselectivity in hydrating the nitrile to an amide, the subsequent hydrolysis of the amide by the amidase is often highly stereospecific. nih.gov This cascade reaction results in the formation of the (S)-carboxylic acid, leaving the unreacted (R)-amide. nih.gov

The whole-cell biocatalyst of Rhodococcus rhodochrous has also been utilized for the enantioselective hydrolysis of various nitriles to their corresponding carboxamides and carboxylic acids, demonstrating the versatility of this microorganism in producing chiral compounds. researchgate.net The successful application of Rhodococcus amidases in resolving a wide range of amides suggests their potential applicability for the kinetic resolution of racemic 1,4-benzodioxin-2-carboxamide, offering a promising route to the enantiopure carboxylic acid. nih.gov

Advanced Spectroscopic and Structural Characterization of 1,4 Benzodioxin 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 1,4-benzodioxin-2-carboxylic acid and its analogs, both ¹H and ¹³C-NMR analyses are instrumental in confirming their proposed structures.

¹H-NMR Spectroscopic Analysis for Structural Elucidation

Proton NMR (¹H-NMR) spectroscopy provides precise information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of 1,4-benzodioxin (B1211060) derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic of their positions on the benzodioxin core and any substituent groups.

For instance, in a derivative, 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, the aromatic protons typically appear as a multiplet in the range of δ 6.81-6.94 ppm. mdpi.comresearchgate.net The protons of the ethyl ester group exhibit a characteristic quartet at approximately δ 4.47 ppm and a triplet at around δ 1.45 ppm, confirming the presence and nature of this substituent. mdpi.comresearchgate.net The disappearance of the olefinic proton signal, which is present in the parent this compound at around 7.09 ppm, is a key indicator of substitution at the C(3) position. researchgate.net

Interactive Data Table: ¹H-NMR Chemical Shifts (δ, ppm) for 1,4-Benzodioxin Derivatives

| Compound | Aromatic Protons (ppm) | Dioxin/Dioxane Ring Protons (ppm) | Substituent Protons (ppm) | Source |

| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | 6.81-6.94 (m) | - | 4.47 (q, J=7.1 Hz), 1.45 (t, J=7.1 Hz) | mdpi.comresearchgate.net |

| 1,4-Benzoxathian-2-carboxylic acid | 6.78-7.21 (m) | 4.14 (dd, J=5.5, 2.8 Hz), 4.48 (dd, J=11.6, 2.7 Hz), 4.60 (dd, J=11.5, 5.5 Hz) | 10.15 (bs) | unimi.it |

| (S)-phenylethylamide of 1,4-benzoxathian-2-carboxylic acid | 6.81-7.37 (m) | 3.17 (dd, J=13.2, 8.3 Hz), 3.38 (dd, J=13.2, 2.4 Hz), 4.77 (dd, J=8.3, 2.3 Hz) | 1.57 (d, J=6.8 Hz), 5.19 (dq, J=7.3, 6.8 Hz) | unimi.it |

¹³C-NMR Spectroscopic Analysis for Carbon Framework Confirmation

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the carbon framework and the identification of functional groups.

In the analysis of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, the ¹³C-NMR spectrum displays twelve distinct signals, which is in agreement with the number of unique carbon environments in the molecule. researchgate.net The signals for the carbonyl carbons of the carboxylic acid and the ester group appear at δ 160.97 and 163.38 ppm, respectively. mdpi.com The carbons of the aromatic ring and the dioxin moiety resonate at characteristic chemical shifts, for example, at δ 116.35, 116.86, 125.68, 125.95, 134.68, 135.96, 140.86, and 141.11 ppm. mdpi.com The carbons of the ethyl group are observed at δ 13.87 and 64.09 ppm. mdpi.com

Interactive Data Table: ¹³C-NMR Chemical Shifts (δ, ppm) for 1,4-Benzodioxin Derivatives

| Compound | Carbonyl Carbons (ppm) | Aromatic Carbons (ppm) | Dioxin/Dioxane Ring Carbons (ppm) | Substituent Carbons (ppm) | Source |

| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | 160.97, 163.38 | 116.35, 116.86, 125.68, 125.95 | 134.68, 135.96, 140.86, 141.11 | 13.87, 64.09 | mdpi.com |

| 1,4-Benzoxathian-2-carboxylic acid | 174.7 | 116.8, 118.5, 122.2, 126.1, 126.9, 150.9 | 41.2, 65.6 | - | unimi.it |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR-FT-IR) techniques, is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are indicative of the types of bonds and functional groups present.

For this compound and its derivatives, the FT-IR spectrum reveals key vibrational bands. The characteristic broad absorption band for the O-H stretch of the carboxylic acid group is typically observed in the region of 3420 cm⁻¹. mdpi.comresearchgate.net The C=O stretching vibration of the carboxylic acid and any ester groups gives rise to strong absorption bands around 1742 cm⁻¹ and 1666 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are usually seen around 2985 cm⁻¹. mdpi.com For the related 1,4-benzodioxane-6-carboxylic acid amide analogs, characteristic peaks for N-H stretching (around 3286 cm⁻¹) and C=O stretching of the amide (around 1653 cm⁻¹) are observed. scirp.org

Interactive Data Table: Key FT-IR Vibrational Frequencies (cm⁻¹) for 1,4-Benzodioxin Derivatives

| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carbonyl) | Aromatic C-H Stretch | Other Key Bands | Source |

| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | 3420 | 1742, 1666 | 2985 | - | mdpi.comresearchgate.net |

| 1,4-Benzodioxane-6-carboxylic acid amide analog | - | 1653 | - | 3286 (N-H stretch) | scirp.org |

| Methyl gallate | - | - | - | 2996, 2948, 2882, 1698, 1592, 1506 | scirp.org |

Attenuated Total Reflectance (ATR-FT-IR) Applications

ATR-FT-IR is a sampling technique that simplifies the analysis of solid and liquid samples. It is particularly useful for obtaining high-quality spectra of materials without extensive sample preparation. The analytical characterization of compounds like 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid often employs ATR-FT-IR to acquire the vibrational data. mdpi.comresearchgate.net The spectra obtained via ATR are generally comparable to those from traditional transmission FT-IR, providing the same valuable information about functional groups. mdpi.comresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirmed the molecular formula. The observed mass for the deprotonated molecule [M-H]⁻ was found to be 249.0403, which is in close agreement with the calculated mass of 249.0405 for C₁₂H₉O₆. mdpi.com This level of accuracy is crucial for unambiguous formula determination.

The fragmentation patterns observed in the mass spectrum can also provide structural clues. For example, in the mass spectrum of 1,4-benzodioxan-6-carboxaldehyde, the molecular ion peak and fragment ions would be characteristic of the compound's structure. nist.gov Similarly, for derivatives like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid, predicted collision cross-section values for various adducts ([M+H]⁺, [M+Na]⁺, etc.) can be calculated to aid in its identification. uni.lu

Chromatographic Methods for Purity and Identity

Chromatographic techniques are essential for assessing the purity of synthesized compounds and confirming their identity.

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. news-medical.netyoutube.com When coupled with a UV-Vis detector, HPLC-UV allows for both the separation and quantification of compounds that absorb ultraviolet or visible light. youtube.comnih.gov

The purity of this compound and its derivatives is often assessed by HPLC-UV. For instance, the analytical characterization of 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid included HPLC-UV analysis to determine its purity, which was found to be 94.02%. mdpi.comresearchgate.net The method typically involves using a C18 column and a gradient elution with a mobile phase consisting of acidified water and acetonitrile. mdpi.com The detection wavelength is set at a value where the analyte exhibits strong absorbance, such as 280 nm for this particular derivative. mdpi.com This method is widely applied in the analysis of various compounds, including sympathomimetic amines and biogenic amines in food samples. nih.govelsevierpure.com

Table 2: HPLC-UV Purity Analysis of 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid

| Parameter | Value |

|---|---|

| Purity | 94.02% |

| Column | Vision HT C18 Classic (5 µm, 250 x 4.6 mm) |

| Mobile Phase | A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile |

| Gradient | 30% B to 50% B in 9 min |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 280 nm |

Data sourced from the characterization of 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid. mdpi.comresearchgate.net

X-ray Crystallography and Supramolecular Chemistry

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The supramolecular architecture of this compound and its derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and, to a lesser extent, π-stacking.

Hydrogen Bonding: As is characteristic of carboxylic acids, these compounds exhibit a strong tendency to form hydrogen bonds. libretexts.orglibretexts.org In the solid and liquid states, carboxylic acids often exist as cyclic dimers, where two molecules are held together by two strong hydrogen bonds between the carboxyl groups. libretexts.orglibretexts.org This dimerization has a notable effect on their physical properties. libretexts.org

Crystal structure analysis of the (R)-enantiomer of 1,4-benzodioxane-2-carboxylic acid reveals the association of carboxylic acid dimers as a key feature of its supramolecular assembly. researchgate.net The O-H group of the carboxylic acid acts as a hydrogen-bond donor, while the carbonyl oxygen serves as an acceptor, creating a robust dimeric synthon.

In derivatives such as tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II), a complex network of hydrogen bonds is also pivotal to the crystal structure. In this calcium complex, the carboxylate groups and coordinated water molecules are extensively involved in O—H⋯O hydrogen bonds. iucr.org These interactions, along with weaker C—H⋯O hydrogen bonds, link the individual complex molecules into a stable three-dimensional framework. iucr.org

π-Stacking: In addition to hydrogen bonding, weak Cg π-ring intermolecular interactions have been observed to play a role in the solid-state structure of (R)-1,4-benzodioxane-2-carboxylic acid. researchgate.net These interactions, occurring between the benzene (B151609) rings of adjacent molecules, influence the bond distances, bond angles, and torsion angles of the dioxane ring and the attached carboxyl group. researchgate.net

Supramolecular Assembly and Packing Parameters

The interplay of the intermolecular forces described above governs the supramolecular assembly and crystal packing of this compound derivatives.

In the case of the derivative tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II), the supramolecular structure is more complex. The calcium ion is octahedrally coordinated by two monodentate 1,4-benzodioxane-2-carboxylate ligands and four water molecules. iucr.org The crystal packing is characterized by a three-dimensional network established by O—H⋯O and C—H⋯O hydrogen bonds, which effectively link these discrete coordination complexes. iucr.org The dioxane ring in this structure adopts a half-chair conformation, with the carboxylate group oriented axially. iucr.org Crystal symmetry generates a racemic mixture from the chiral C2 atom within the crystal lattice. iucr.org

Specific packing parameters and bond lengths for tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II) provide quantitative insight into its structure.

| Parameter | Value |

|---|---|

| Chemical Formula | [Ca(C₉H₇O₄)₂(H₂O)₄] |

| Coordination Geometry | Octahedral |

| Dioxane Ring Conformation | Half-chair |

| Ca1—O1 Bond Length (Å) | 2.304 (2) |

| Ca1—O5 Bond Length (Å) | 2.358 (2) |

| Ca1—O6 Bond Length (Å) | 2.317 (2) |

| Primary Supramolecular Interaction | O—H⋯O and C—H⋯O Hydrogen Bonding |

| Resulting Assembly | Three-dimensional network |

Chemical Reactivity, Reaction Mechanisms, and Computational Investigations

Reaction Mechanisms in Functionalization and Derivatization

The functionalization and derivatization of 1,4-Benzodioxin-2-carboxylic acid are crucial for synthesizing new molecules with potential therapeutic value. Key reaction mechanisms include nucleophilic acyl substitution and oxidation of sulfur-containing derivatives.

The synthesis of piperazine (B1678402) derivatives from this compound often involves nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile, such as a piperazine derivative, attacks the carbonyl carbon of the carboxylic acid. masterorganicchemistry.com This process is fundamental in creating a wide array of derivatives. libretexts.org For instance, the carboxylic acid can be converted into a more reactive acid chloride, which then readily reacts with the nitrogen atom of a piperazine ring. This reaction proceeds via a tetrahedral intermediate, which then collapses to form the final amide product and eliminates a leaving group. libretexts.orgyoutube.com The use of protecting groups, such as Boc and Cbz on the piperazine moiety, allows for selective reactions and the synthesis of complex molecules.

Derivatives of this compound containing a sulfide (B99878) group can be selectively oxidized to either a sulfoxide (B87167) or a sulfone. researchgate.netorganic-chemistry.org The choice of oxidizing agent and reaction conditions determines the final product. For example, hydrogen peroxide in the presence of certain catalysts can achieve this transformation. organic-chemistry.orgorganic-chemistry.org The oxidation of sulfides to sulfoxides is a common metabolic pathway and can also be utilized as a prodrug strategy. nih.gov Further oxidation of the sulfoxide yields the corresponding sulfone. researchgate.netorganic-chemistry.org Various reagents, including urea-hydrogen peroxide and periodic acid catalyzed by ferric chloride, have been employed for the selective oxidation of sulfides. organic-chemistry.org Biocatalytic methods using microorganisms have also been explored for the environmentally benign synthesis of sulfones from sulfides. orientjchem.org

Electrophilic Aromatic Substitution Patterns in Benzodioxin Systems

The benzene (B151609) ring of the 1,4-benzodioxin (B1211060) system is susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The position of substitution is directed by the existing substituents on the ring. The oxygen atoms in the dioxin ring act as electron-donating groups, which generally direct incoming electrophiles to the ortho and para positions relative to the ether linkages. libretexts.org

Computational Chemistry Studies

Computational chemistry provides valuable insights into the properties and behavior of this compound and its derivatives at the molecular level.

Molecular orbital calculations, such as those performed using the MOPAC program with the AM1 Hamiltonian, are employed to determine the geometric and electronic properties of molecules. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional structure of the molecule. Furthermore, they can elucidate electronic properties like the distribution of electron density, which is crucial for understanding the molecule's reactivity. For instance, such calculations can identify the most likely sites for nucleophilic or electrophilic attack.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound derivatives, docking studies are instrumental in understanding their potential interactions with biological targets, such as enzymes or receptors. researchgate.net These studies can help in identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the biological activity of the compound. nih.gov For example, docking studies have been used to investigate the binding of 1,4-benzodioxan derivatives to targets like tyrosine-tRNA synthetase, suggesting their potential as inhibitors. researchgate.net

Research Applications and Potential in Advanced Chemical Fields

Role as a Privileged Scaffold in Drug Design and Discovery

The 1,4-benzodioxane (B1196944) motif is a versatile and valuable scaffold in medicinal chemistry. mdpi.com Its structure is a key component in numerous compounds that exhibit significant biological activity and therapeutic potential. mdpi.comnih.gov The specific arrangement of the benzene (B151609) ring fused to a dioxane ring allows for diverse chemical modifications, influencing how these molecules interact with biological targets. mdpi.comchemimpex.com Two structural features are particularly critical: substitutions at the C(2) position of the dioxane ring, which create chirality and often lead to significant differences in the biological activity between enantiomers, and chemical decorations on the benzene ring, which primarily affect receptor subtype selectivity. mdpi.com

1,4-Benzodioxin-2-carboxylic acid is widely recognized as a crucial intermediate and chiral building block in the synthesis of pharmaceuticals. chemimpex.comchemimpex.com Its structure serves as a foundational component for developing more complex drug molecules. chemimpex.com The compound's utility is particularly noted in the synthesis of drugs targeting neurological disorders and in the creation of antihypertensive agents. nih.govchemimpex.com

A prominent example of its application is in the preparation of Doxazosin, an alpha-1 adrenergic antagonist used to treat hypertension. nih.govchemicalbook.com The chiral nature of this compound is vital, as the specific stereoisomer (enantiomer) used can significantly enhance the efficacy and reduce the side effects of the final pharmaceutical product. chemimpex.com The (R)-enantiomer, (R)-1,4-Benzodioxane-2-carboxylic acid, is specifically used as a chiral synthon in the synthesis of Doxazosin Mesylate. chemicalbook.com

The 1,4-benzodioxane framework, with this compound as a key example, is extensively used in the development of new biologically active molecules. chemimpex.comchemimpex.com Researchers utilize this compound as a building block due to its ability to be incorporated into complex organic structures, leading to the discovery of novel therapeutic agents. nih.govchemimpex.com

The absolute configuration of the stereocenter at the C2 position of the benzodioxane ring has been shown to be a critical determinant of its biological activity. nih.gov This makes chiral versions of the compound, such as (R)- and (S)-1,4-benzodioxane-2-carboxylic acid, particularly valuable in drug discovery. chemimpex.comnih.gov The ability to create enantiomerically pure compounds is crucial for improving the therapeutic profile of drug candidates. chemimpex.com The 1,4-benzodioxane motif is found in several agents with α- or β-blocking activities used for their antihypertensive properties. nih.gov

Application in Agrochemical Research

The utility of this compound extends beyond pharmaceuticals into the field of agrochemical research. chemimpex.comchemimpex.com It serves as a versatile synthetic intermediate for the creation of various agricultural chemicals. chemimpex.combiosynth.com Its unique structure can be modified to interact with biochemical pathways in plants, pests, and fungi, making it effective for crop protection. chemimpex.comchemimpex.com

This compound is specifically used in the formulation of agrochemicals, including herbicides and fungicides. chemimpex.combiosynth.com Its ability to serve as a precursor allows for the development of specialized molecules designed to protect crops from diseases and unwanted vegetation, thereby enhancing crop yield. chemimpex.com

Development of Enzyme Inhibitors

The 1,4-benzodioxane scaffold, derived from this compound, has been identified as a promising framework for the development of novel enzyme inhibitors. nih.gov This application is particularly relevant in the search for new antimicrobial drugs that act on original modes of action to combat rising antimicrobial resistance. nih.gov

A key area of research is the targeting of the bacterial fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial survival. nih.govnih.gov Within this pathway, the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is a particularly attractive target because it is central to the initiation of fatty acid synthesis. nih.govnih.gov

A 2014 study detailed the synthesis and evaluation of a series of cinnamaldehyde (B126680) acylhydrazone derivatives featuring a 1,4-benzodioxan fragment as potential inhibitors of FabH. nih.gov These compounds were designed to explore new classes of potent antibacterial agents. The research demonstrated that derivatives incorporating the 1,4-benzodioxan structure exhibited significant inhibitory activity against the FabH enzyme. nih.gov

One compound from the study, designated B6, showed the most potent biological activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov The minimum inhibitory concentrations (MICs) for this compound were comparable to the positive control used in the study, highlighting its potential as a powerful antibacterial agent. nih.gov Docking simulations were also performed to understand the binding model, showing that compound B6 fits into the active site of the FabH enzyme structure. nih.gov

Interactive Data Tables

Table 1: Research Findings on a Lead FabH Inhibitor (Compound B6) Derived from the 1,4-Benzodioxan Scaffold

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Escherichia coli | 1.56 |

| Pseudomonas aeruginosa | 3.13 |

| Staphylococcus aureus | 1.56 |

| Bacillus subtilis | 1.56 |

| Data sourced from a study on cinnamaldehyde acylhydrazone derivatives as FabH inhibitors. nih.gov |

FtsZ Inhibitors in Antimicrobial Strategies

The rise of antimicrobial resistance has spurred research into novel bacterial targets, among which the filamentous temperature-sensitive protein Z (FtsZ) is prominent. FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to cell filamentation and lysis, making it a promising target for new antibiotics. nih.gov

The 1,4-benzodioxane scaffold, derived from this compound, is a key component in a class of potent FtsZ inhibitors known as benzodioxane-benzamides. nih.govscirp.org These compounds have demonstrated significant bactericidal activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. nih.govfishersci.ca Research has shown that the potency of these inhibitors is closely linked to the structural modifications of the 1,4-benzodioxane moiety and the linker connecting it to the benzamide (B126) portion. fishersci.ca The versatility of the 1,4-benzodioxane ring allows for strategic modifications that can enhance antimicrobial activity and improve pharmacokinetic properties. nih.govscirp.org

| Compound | Target Organism | Minimal Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Benzodioxane-Benzamide Derivatives | S. aureus (including MRSA) | 1 µg/mL (for prototype PC190723) | Inhibition of FtsZ polymerization and cell division. nih.gov |

| Benzodioxane-Benzamide Derivatives | S. pneumoniae | 25 to 80 µg/mL | Bactericidal; blocks cell division and elongation. fishersci.ca |

| Benzodioxane-Benzamide Derivatives | B. subtilis | Data available in cited literature. scirp.org | Inhibition of FtsZ. scirp.org |

Acetylcholinesterase (AChE) Inhibitors

While direct inhibition of acetylcholinesterase (AChE) by this compound is not prominently documented in the reviewed literature, its derivatives have been investigated as ligands for related cholinergic receptors. Specifically, diastereomeric 2-(2-pyrrolidinyl)-1,4-benzodioxanes, which can be synthesized from the parent acid, have been studied for their affinity and activity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).

Substitutions on the benzodioxane ring have been shown to confer high selectivity for the α4β2 nAChR subtype over the α3β4 subtype. scirp.org This line of research is significant for the development of therapeutics for neurological conditions where nAChR modulation is a key strategy, which is distinct from the mechanism of AChE inhibitors that prevent the breakdown of acetylcholine. scirp.orgiucr.org

Metal Coordination Chemistry

The carboxylic acid functional group of this compound makes it an effective ligand for forming coordination complexes with metal ions. The synthesis and characterization of such metal complexes are an active area of research, contributing to the field of materials science and inorganic chemistry.

A notable example is the synthesis of a calcium(II) complex, tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II), through an acid-base reaction of 1,4-benzodioxane-2-carboxylic acid with calcium carbonate. researchgate.net X-ray diffraction analysis revealed the precise structure of this complex.

In this compound, the central calcium ion is octahedrally coordinated. researchgate.net Two coordination sites are occupied by monodentate 1,4-benzodioxane-2-carboxylate ligands, and the remaining four sites are occupied by water molecules. researchgate.netchemimpex.com The dioxane ring of the ligand adopts a half-chair conformation. researchgate.net These molecules are linked in the crystal by O—H⋯O and C—H⋯O hydrogen bonds, forming a three-dimensional network. researchgate.netchemimpex.com

| Parameter | Value |

|---|---|

| Chemical Formula | [Ca(C9H7O4)2(H2O)4] researchgate.net |

| Coordination Geometry | Octahedral researchgate.netchemimpex.com |

| Ligand Coordination | Two monodentate carboxylate ligands researchgate.net |

| Ca—O Bond Lengths (carboxylate) | 2.304 (2) Å researchgate.net |

| Ca—O Bond Lengths (water) | 2.317 (2) Å and 2.358 (2) Å researchgate.net |

| Crystal System | Data available in cited literature. researchgate.net |

| Supramolecular Structure | 3D network via hydrogen bonds. researchgate.netchemimpex.com |

Design of Receptor Ligands and Modulators

The 1,4-benzodioxane nucleus is a privileged scaffold in medicinal chemistry for designing ligands that can selectively target various G protein-coupled receptors (GPCRs), including those for inflammatory mediators and neurotransmitters.

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation. Developing antagonists for its receptor is a key strategy for creating new anti-inflammatory drugs. A series of novel LTB4 antagonists have been synthesized based on the 1,4-benzodioxine structure.

In one study, forty-one new 1,4-benzodioxine molecules were synthesized and evaluated to establish structure-activity relationships. Pharmacological testing revealed that several of these compounds exhibited satisfactory in vitro activity as LTB4 receptor antagonists.

| Compound ID | Description | IC50 (nM) |

|---|---|---|

| 24b | Carboxamide-acid derivative | 288 |

| 24c | Carboxamide-acid derivative | 439 |

| 24e | Carboxamide-acid derivative | 477 |

Data sourced from Bouissane L, et al. (2023). researchgate.net

These results highlight the potential of the 1,4-benzodioxine nucleus, accessible from this compound, in developing effective anti-inflammatory agents that work by blocking the LTB4 receptor. researchgate.net

The 1,4-benzodioxane framework is a well-established pharmacophore for ligands targeting adrenergic and serotoninergic receptors, which are critical in neurotransmission and are the targets of many drugs.

Adrenergic Receptors: 1,4-Benzodioxan-2-carboxylic acid serves as a key synthetic intermediate for doxazosin, a well-known selective α₁-adrenergic receptor antagonist used in the treatment of hypertension. nih.gov Furthermore, research dating back to the 1980s identified 2-Benzodioxinylaminoethanols as a class of β-adrenergic blocking agents. scirp.org This underscores the versatility of the scaffold in targeting different subtypes of adrenergic receptors.

Serotoninergic Receptors: Research into structure-activity relationships has revealed that derivatives of the 1,4-dioxane (B91453) scaffold show significant and often selective binding to serotonin (B10506) receptors. Specifically, studies have demonstrated that 1,4-benzodioxan-related compounds can act as potent agonists at the 5-HT1A receptor subtype. nih.gov The stereochemistry at the C(2) position is crucial, with studies showing that the (S)-enantiomer of certain derivatives can be a potent 5-HT1A receptor agonist with high selectivity over α₁-adrenergic receptors. nih.gov This has opened avenues for developing novel antidepressants or neuroprotective agents based on this scaffold.

Alpha-Blocker Agents

The 1,4-benzodioxin (B1211060) scaffold is a key structural motif in a variety of compounds with therapeutic potential, including those that act as alpha-blocker agents. mdpi.com Alpha-blockers, or α-adrenoreceptor antagonists, are a class of drugs that inhibit the action of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at α-adrenergic receptors. wikipedia.org This antagonism leads to the relaxation of smooth muscle and vasodilation. wikipedia.org The 1,4-benzodioxin nucleus has been integral to the development of selective α-adrenoceptor antagonists. acs.org

Research into 1,4-benzodioxan derivatives has led to the identification of compounds with selectivity for different α-adrenoceptor subtypes (α1 and α2). For instance, certain 1,4-benzodioxans have been synthesized and evaluated as selective presynaptic α2-adrenoreceptor antagonists, which have potential applications as antidepressants. acs.org The interaction of these compounds with biological targets is critically influenced by two main structural features: the substitution at the C(2) position of the dioxane ring and the decoration of the benzene ring. mdpi.com The latter is particularly significant in determining receptor subtype selectivity. mdpi.com

Rational Design of Derivatives with Tailored Bioactivity

Structure-Activity Relationship (SAR) Studies for 2,3-Disubstituted Analogues

The rational design of bioactive molecules hinges on understanding the relationship between a compound's chemical structure and its biological activity. For derivatives of this compound, structure-activity relationship (SAR) studies are crucial for optimizing their pharmacological profiles. While substitutions at the C(2) position and on the benzene ring have been extensively studied, 2,3-disubstitution on the dioxane ring has received comparatively less attention. mdpi.com

The development of synthetic methods to create unsymmetrically 2,3-disubstituted 1,4-benzodioxins, such as 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, opens up new avenues for SAR studies. mdpi.com This particular compound serves as a versatile building block, allowing for selective chemical transformations at both the C-2 and C-3 positions. mdpi.com Such modifications are strategic for exploring how different substituents at these positions influence the molecule's interaction with biological targets.

In a series of 4-phenylchroman analogues, which share structural similarities with 1,4-benzodioxan compounds, the stereochemistry between substituents was found to be a key determinant of α1-adrenoceptor blocking activity. A cis relationship between the side chain at the 2-position and a phenyl ring at the 4-position was associated with optimal blocking activity. nih.gov This is in contrast to the trans relationship preference observed in other related series, highlighting the nuanced stereochemical requirements for potent bioactivity. nih.gov

| Compound Analogue | Stereochemistry | Receptor Activity |

| 4-Phenylchroman Analogue (trans isomer) | trans relationship between 2-side chain and 4-phenyl ring | Least potent of the series at α1-ARs nih.gov |

| 4-Phenylchroman Analogue (cis isomer) | cis relationship between 2-side chain and 4-phenyl ring | Associated with optimum α1-AR blocking activity nih.gov |

Exploration of Benzene Ring Decoration for Receptor Selectivity

The pattern of substitution, or "decoration," on the benzene ring of the 1,4-benzodioxin scaffold plays a pivotal role in dictating selectivity for different receptor subtypes. mdpi.com SAR studies have consistently shown that modifying the substituents on the aromatic portion of the molecule can fine-tune its binding affinity and functional activity at various receptors.

For example, in the study of 4-phenylchroman analogues, different substitutions led to varied selectivity profiles for α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov One compound in the series demonstrated the highest potency for the α1D-adrenoceptor, with a selectivity profile of α1D > α1A > α1B. nih.gov Another analogue, which featured a carbonyl group, was most potent at α1A-adrenoceptors, showing a selectivity profile similar to established prototypes. nih.gov These findings underscore the significant impact of benzene ring modifications on receptor selectivity.

The following table summarizes the selectivity profiles of representative analogues:

| Compound | Key Structural Feature | α1-Adrenoceptor Selectivity Profile |

| Analogue 5 | Phenylchroman core | α1D > α1A > α1B nih.gov |

| Analogue 8 | Carbonyl moiety at position 1 | α1A > α1D > α1B (similar to prototypes) nih.gov |

| Phendioxan (prototype) | 1,4-Benzodioxan core | α1A > α1D > α1B nih.gov |

This targeted modification of the benzene ring is a key strategy in medicinal chemistry for designing compounds that can selectively interact with a specific receptor subtype, potentially leading to more effective drugs with fewer side effects.

Future Research Directions and Emerging Trends

Advancements in Enantioselective Synthetic Methodologies

The biological activity of 1,4-benzodioxane (B1196944) derivatives is often dependent on the absolute configuration at the C2 position of the dioxane ring. nih.gov This has spurred the development of sophisticated enantioselective synthetic strategies to access specific stereoisomers. Current research focuses on overcoming the limitations of traditional methods to achieve higher enantioselectivity and yields.

Recent breakthroughs include the use of palladium-catalyzed asymmetric intramolecular O-arylation and iridium-catalyzed asymmetric hydrogenation to produce chiral 1,4-benzodioxane compounds with moderate to excellent enantioselectivity. nih.gov Another promising approach involves the resolution of racemic mixtures. For instance, racemic ethyl esters of 1,4-benzodioxan-2-carboxylic acid can be resolved using enzymes like Serratia marcescens esterase to yield the enantiopure (S)-carboxylic acid. Chiral High-Performance Liquid Chromatography (HPLC) is also a valuable technique for separating enantiomers of methyl ester intermediates, which are then hydrolyzed to the desired enantiopure acids.

The development of photochemical reactions involving diazo compounds is also an emerging area in enantioselective synthesis, offering new catalytic modes and a better understanding of reaction mechanisms. nih.gov These advancements are crucial for the synthesis of optically enriched compounds with specific biological activities.

Exploration of Novel Biocatalysts and Enzyme Engineering Strategies

Biocatalysis is increasingly recognized as a powerful and sustainable tool for the synthesis of chiral 1,4-benzodioxane derivatives. Lipases, a class of enzymes that catalyze hydrolysis, esterification, and transesterification reactions, have shown particular promise. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the lipase-catalyzed hydrolysis of (±)-methyl 1,4-benzodioxan-2-carboxylate. nih.gov

A significant focus in this area is enzyme engineering to enhance the efficiency and enantioselectivity of these biocatalytic systems. Researchers are exploring mutations in amino acids, even those distant from the active site, to improve enzyme performance. nih.gov This strategy of using covariant amino acids for enzyme engineering is a novel approach that is gaining traction. nih.gov The goal is to develop robust biocatalysts that can be used on a large scale for the production of enantiomerically pure 1,4-benzodioxane compounds under mild and environmentally friendly conditions. nih.govnih.gov

Development of 2,3-Fused Benzodioxin/Benzodioxane Scaffolds (Lactones, Anhydrides, Lactams)

Expanding the structural diversity of the 1,4-benzodioxin (B1211060) core by fusing other ring systems at the 2 and 3 positions is a key area of future research. This includes the synthesis of novel lactones, anhydrides, and lactams, which can lead to compounds with unique pharmacological profiles.

Lactones: The synthesis of benzo-fused lactones can be achieved through various methods, including Ru(II)-catalyzed cycloaddition of ester-tethered α,ω-diynes with terminal alkynes and mild, chemoselective oxidative lactonization of diols using novel metal-ligand bifunctional catalysts. rsc.orgnih.gov Unsaturated bicyclic lactones and γ,δ-unsaturated-β-keto lactones have also been synthesized, providing entry to complex natural products. nih.govyoutube.com

Anhydrides: Mixed carboxylic fatty anhydrides can be prepared through the reaction of a carboxylic acid with an acid chloride in the presence of an acid acceptor. researchgate.net These anhydrides are stable and can act as acylating agents.

Lactams: Benzo-fused lactams have been synthesized via Ru(II)-catalyzed cycloaddition of amide-tethered α,ω-diynes and through diversity-oriented synthesis (DOS) libraries. rsc.orgnih.govmarquette.edu Visible-light-mediated cycloadditions are also emerging as a novel approach for constructing lactam derivatives. rsc.org

The synthesis of these fused systems often involves strategic functionalization of the benzodioxin ring. For instance, 1,4-benzodioxin-2-carboxylic acid can be converted to the unsymmetrically 2,3-disubstituted 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, which serves as a versatile building block. mdpi.comresearchgate.net

Integration of Computational Design and High-Throughput Screening in Compound Development

The integration of computational tools and high-throughput screening (HTS) is revolutionizing the discovery and optimization of new drug candidates based on the 1,4-benzodioxin scaffold. nih.govyoutube.com

Computational Design: Molecular modeling and computational design are being used to predict the binding affinities and pharmacokinetic properties of novel benzodioxane derivatives. nih.gov For example, computational studies have been instrumental in developing benzodioxane-benzamide FtsZ inhibitors with promising antimicrobial activity. nih.gov These in silico methods allow for the rational design of compounds with improved potency and desirable drug-like properties.

High-Throughput Screening (HTS): HTS enables the rapid evaluation of large compound libraries for their biological activity against specific targets. nih.govpatsnap.com This technology, combined with advanced data analysis, accelerates the identification of "hit" compounds that can be further developed into lead candidates. youtube.comnih.gov HTS has been successfully used to identify novel inhibitors from compound libraries for various targets. nih.govmarquette.edunih.gov

The synergy between computational design and HTS allows for a more efficient and targeted approach to drug discovery, reducing the time and cost associated with traditional methods.

Expanding the Scope of Bioactivity Profiling and Target Identification

While 1,4-benzodioxin derivatives are known for their interactions with adrenergic and serotonin (B10506) receptors, there is a growing effort to explore their activity against a wider range of biological targets. researchgate.net This expanded bioactivity profiling aims to uncover new therapeutic applications for this versatile scaffold.

Bioactivity Profiling: Researchers are screening benzodioxin-based compounds against various enzymes, ion channels, and receptors to identify novel biological activities. ontosight.aibiointerfaceresearch.commdpi.com For example, derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiscirp.orgscirp.org

Target Identification: A key challenge in drug discovery is identifying the specific molecular targets through which a compound exerts its biological effects. Network pharmacology and other computational approaches are being used to predict the targets of novel compounds. mdpi.com Experimental validation of these predicted targets is then carried out using techniques such as immunoblotting and in vitro kinase assays. mdpi.com This integrated approach provides a deeper understanding of the mechanism of action and facilitates the development of more selective and effective drugs.

Q & A

Q. What are the established synthetic routes for 1,4-benzodioxin-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclization of substituted catechol derivatives with chloroacetic acid or its esters. For example, enzymatic methods using Alcaligenes faecalis subsp. parafaecalis IaaH hydrolase have been optimized to produce enantiomerically pure (R)- and (S)-enantiomers with >99% enantiomeric excess (e.e.) . Key factors include pH (optimal at 7.5–8.0), temperature (30–37°C), and substrate concentration (≤50 mM). Chemical resolution methods, such as using (+)-dehydroabietylamine, are less efficient due to low yields (~40%) and environmental concerns .

Q. How is the purity and stereochemical configuration of this compound validated experimentally?

Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and confirmed by melting point analysis (126–130°C) . Chiral chromatography (e.g., Chiralpak IA column) or polarimetry ([α]D values) is used to determine enantiomeric excess. X-ray crystallography or NMR (e.g., NOESY) can resolve ambiguities in stereochemical assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound requires handling in a fume hood with PPE (gloves, lab coat, safety goggles). Waste must be segregated and disposed via certified hazardous waste services. Thermal decomposition produces acrid smoke and irritants (e.g., CO, benzodioxin derivatives), necessitating controlled heating conditions .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

LC-MS/MS (electrospray ionization in negative mode) provides high sensitivity (LOD ~0.1 ng/mL) for biological samples. For non-polar matrices, GC-MS after derivatization (e.g., silylation) is effective. UV-Vis spectroscopy (λmax ~270 nm) offers a rapid screening method but lacks specificity .

Advanced Research Questions

Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can biocatalysis address these?

Traditional chemical resolution methods suffer from low efficiency (~40% yield) and reliance on rare chiral bases (e.g., (+)-dehydroabietylamine) . Biocatalytic approaches using Alcaligenes faecalis IaaH hydrolase enable kinetic resolution with >99% e.e. by selectively hydrolyzing the (R)-amide precursor. Reaction optimization (e.g., substrate engineering, enzyme immobilization) can further enhance turnover rates and scalability .

Q. How does the stereochemistry of this compound influence its biological activity in drug development?

The (S)-enantiomer is a key intermediate for doxazosin mesylate (hypertension treatment), exhibiting 10-fold higher α1-adrenergic receptor antagonism than the (R)-form. Conversely, the (R)-enantiomer is critical for synthesizing WB 4101, a selective α1-adrenoreceptor antagonist. Computational docking studies reveal enantiomer-specific hydrogen bonding and steric interactions with target receptors .

Q. What strategies are effective for modifying the 1,4-benzodioxin scaffold to enhance thermal stability or pharmacological properties?

Substitution at the 6-position with electron-withdrawing groups (e.g., -NO2, -CN) improves thermal stability (decomposition onset >250°C). Lactone derivatives (e.g., furobenzodioxins) synthesized via TsOH-catalyzed cyclization show enhanced bioavailability. Diels-Alder reactions with dienophiles (e.g., maleic anhydride) enable regioselective functionalization .

Q. How can conflicting data on the compound’s degradation pathways be resolved in environmental fate studies?

Conflicting reports on hydrolysis rates (e.g., pH-dependent vs. UV-light-mediated degradation) require controlled experiments using isotopically labeled analogs (e.g., ¹⁴C-tracing). Advanced oxidation processes (AOPs) with LC-QTOF-MS can identify transient intermediates (e.g., quinone derivatives) and clarify degradation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.